![molecular formula C26H24N2O4S2 B11617408 5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11617408.png)
5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-苯并二氧杂环戊烯-5-基甲基硫基)-12,12-二甲基-4-(2-甲基苯基)-11-氧杂-8-硫杂-4,6-二氮杂三环[7.4.0.02,7]十三碳-1(9),2(7),5-三烯-3-酮是一种结构独特的复杂有机化合物,包含苯并二氧杂环戊烯部分、硫基和三环骨架。
准备方法
合成路线和反应条件
5-(1,3-苯并二氧杂环戊烯-5-基甲基硫基)-12,12-二甲基-4-(2-甲基苯基)-11-氧杂-8-硫杂-4,6-二氮杂三环[7.4.0.02,7]十三碳-1(9),2(7),5-三烯-3-酮的合成通常涉及多步有机反应。起始原料通常包括苯并二氧杂环戊烯衍生物、硫醇和其他芳香族化合物。合成的关键步骤可能包括:
苯并二氧杂环戊烯部分的形成: 可以通过儿茶酚与甲醛反应来实现。
硫基的引入: 此步骤涉及苯并二氧杂环戊烯衍生物与硫醇化合物在适当条件下的反应。
三环骨架的构建: 这通常是最复杂的步骤,可能涉及环化反应,通常由酸或碱催化。
工业生产方法
该化合物的工业生产将需要优化合成路线,以确保高产率和纯度。这可能涉及使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
5-(1,3-苯并二氧杂环戊烯-5-基甲基硫基)-12,12-二甲基-4-(2-甲基苯基)-11-氧杂-8-硫杂-4,6-二氮杂三环[7.4.0.02,7]十三碳-1(9),2(7),5-三烯-3-酮可以发生多种类型的化学反应,包括:
氧化: 硫基可以被氧化形成亚砜或砜。
还原: 该化合物可以在适当条件下还原以修饰三环骨架。
取代: 芳香环可以发生亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 可以使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 卤素、硝化剂和磺化剂等试剂通常用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,硫基的氧化可以产生亚砜或砜,而取代反应可以在芳香环上引入各种官能团。
科学研究应用
5-(1,3-苯并二氧杂环戊烯-5-基甲基硫基)-12,12-二甲基-4-(2-甲基苯基)-11-氧杂-8-硫杂-4,6-二氮杂三环[7.4.0.02,7]十三碳-1(9),2(7),5-三烯-3-酮具有多种科学研究应用:
药物化学: 该化合物可作为开发新药的支架,特别是针对特定酶或受体的药物。
有机合成: 它可以作为合成更复杂分子的中间体。
材料科学: 该化合物的独特结构使其成为开发具有特定性能的新材料的潜在候选者,例如导电性或荧光性。
作用机制
5-(1,3-苯并二氧杂环戊烯-5-基甲基硫基)-12,12-二甲基-4-(2-甲基苯基)-11-氧杂-8-硫杂-4,6-二氮杂三环[7.4.0.02,7]十三碳-1(9),2(7),5-三烯-3-酮的作用机制取决于其具体的应用。在药物化学中,它可能与分子靶标(如酶或受体)相互作用,调节其活性。所涉及的确切途径可能有所不同,但通常涉及结合到靶蛋白的活性位点,从而导致其功能的抑制或激活。
相似化合物的比较
类似化合物
- 5-[(3-甲氧基苯基)甲基]-4-硫代亚甲基-8-氧杂-3,5-二氮杂三环7.4.0.01
- 8-氧杂-3,5-二氮杂三环[7.4.0.0,2,7]十三碳-1(13),2(7),3,9,11-五烯-6-酮2](https://www.sigmaaldrich.com/US/en/product/enamine/ena394768371?context=bbe)
- **4-(苄基硫基)-11,13-二甲基-8-硫杂-3,5,10-三氮杂三环7.4.0.03
独特性
5-(1,3-苯并二氧杂环戊烯-5-基甲基硫基)-12,12-二甲基-4-(2-甲基苯基)-11-氧杂-8-硫杂-4,6-二氮杂三环[7.4.0.02,7]十三碳-1(9),2(7),5-三烯-3-酮的独特性在于其复杂的 三环结构和多个官能团的存在,这些官能团提供了广泛的化学反应性和潜在应用。它能够发生各种化学反应以及它在不同科学领域的潜在用途使其成为一种重要的化合物。
属性
分子式 |
C26H24N2O4S2 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C26H24N2O4S2/c1-15-6-4-5-7-18(15)28-24(29)22-17-11-26(2,3)32-12-21(17)34-23(22)27-25(28)33-13-16-8-9-19-20(10-16)31-14-30-19/h4-10H,11-14H2,1-3H3 |
InChI 键 |
RCRRLKWTWZODFH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC5=C(C=C4)OCO5)SC6=C3CC(OC6)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


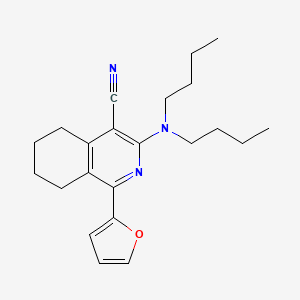
![5-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B11617338.png)
![2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617353.png)
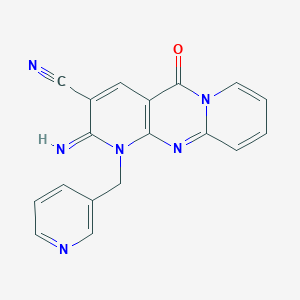
![2-(Methanesulfonyl-phenyl-amino)-N-[4-(morpholine-4-sulfonyl)-phenyl]-propionamide](/img/structure/B11617371.png)
![3-Methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617374.png)
![2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617382.png)
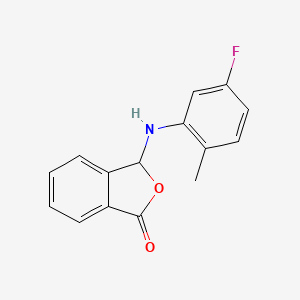
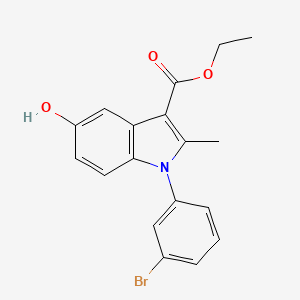
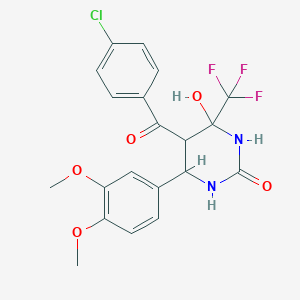
![4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline](/img/structure/B11617417.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium](/img/structure/B11617426.png)
![2-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11617430.png)
![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11617438.png)
